molecular formula C12H12ClN3O2 B6453898 1-(5-chloro-1,3-benzoxazol-2-yl)pyrrolidine-2-carboxamide CAS No. 2548975-69-3

1-(5-chloro-1,3-benzoxazol-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B6453898
CAS No.: 2548975-69-3
M. Wt: 265.69 g/mol
InChI Key: ZXYPMUMDZJVSNW-UHFFFAOYSA-N
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Description

1-(5-Chloro-1,3-benzoxazol-2-yl)pyrrolidine-2-carboxamide is a chemical compound of significant interest in scientific research, particularly for its potential in antimicrobial and pharmaceutical development. The compound features a benzoxazolinone scaffold, a structure extensively documented for its diverse biological activities. Research indicates that the 5-chloro-benzoxazolinone moiety is a key pharmacophore with demonstrated antibacterial and antifungal properties . This core structure is known to play a role in the defense mechanisms of plants against bacteria and fungi, making synthetic derivatives a prime focus for developing new antimicrobial agents . The integration of the pyrrolidine-2-carboxamide group further enhances the molecular complexity and potential for bioactivity, positioning this compound as a valuable scaffold for exploring new therapeutic avenues.

Properties

IUPAC Name

1-(5-chloro-1,3-benzoxazol-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c13-7-3-4-10-8(6-7)15-12(18-10)16-5-1-2-9(16)11(14)17/h3-4,6,9H,1-2,5H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYPMUMDZJVSNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=C(O2)C=CC(=C3)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Amino-4-chlorophenol with Urea

The foundational step for constructing the benzoxazole ring involves cyclocondensation of 2-amino-4-chlorophenol with urea. In a representative procedure, 7.15 g (0.05 mol) of 2-amino-4-chlorophenol is dissolved in 10 mL of dimethylformamide (DMF), followed by the addition of 3 g (0.05 mol) of urea. The mixture is refluxed at 60°C for 3 hours, during which ammonia gas is liberated. Post-reaction, the product is precipitated in ice-cold water, filtered, and recrystallized from ethanol to yield 5-chloro-1,3-benzoxazol-2(3H)-one (P1A). Analytical data for P1A include a melting point of 178–180°C and characteristic IR absorptions at 1745 cm⁻¹ (C=O stretch) and 1610 cm⁻¹ (C=N stretch).

Table 1: Reaction Conditions for P1A Synthesis

ReagentQuantitySolventTemperatureYield
2-Amino-4-chlorophenol7.15 gDMF60°C (reflux)85%*
Urea3 g---

*Yield inferred from analogous procedures in.

Conversion to 2-Chloro-5-chloro-1,3-benzoxazole

To enable nucleophilic substitution at the 2-position, the carbonyl group of P1A is converted to a chloride using phosphorus oxychloride (POCl₃). In a typical protocol, 10 g (0.059 mol) of P1A is treated with 20 mL of POCl₃ under reflux for 4 hours. Excess POCl₃ is removed under reduced pressure, and the residue is quenched with ice water to yield 2-chloro-5-chloro-1,3-benzoxazole as a crystalline solid. This intermediate is critical for subsequent coupling reactions.

Synthesis of Pyrrolidine-2-carboxamide

Derivatization of L-Proline

Pyrrolidine-2-carboxamide is synthesized from L-proline (pyrrolidine-2-carboxylic acid) via a two-step process:

  • Activation as Acid Chloride : L-proline (10 g, 0.087 mol) is treated with thionyl chloride (20 mL) under reflux for 2 hours to form pyrrolidine-2-carbonyl chloride.

  • Ammonolysis : The acid chloride is reacted with concentrated ammonium hydroxide (30 mL) at 0–5°C, yielding pyrrolidine-2-carboxamide after filtration and recrystallization from ethanol.

Table 2: Analytical Data for Pyrrolidine-2-carboxamide

PropertyValueMethod
Melting Point132–134°CCapillary
IR (KBr)3350 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O)FT-IR

Coupling of 2-Chloro-5-chloro-1,3-benzoxazole with Pyrrolidine-2-carboxamide

Nucleophilic Aromatic Substitution

The final step involves displacing the chloride at the 2-position of the benzoxazole with pyrrolidine-2-carboxamide. In a optimized procedure, 5.0 g (0.026 mol) of 2-chloro-5-chloro-1,3-benzoxazole is dissolved in anhydrous tetrahydrofuran (THF), and 4.2 g (0.031 mol) of pyrrolidine-2-carboxamide is added. The reaction is catalyzed by 1.5 eq of potassium carbonate and heated to 80°C for 12 hours. Post-reaction, the mixture is filtered, concentrated, and purified via column chromatography (silica gel, ethyl acetate/hexane) to afford the target compound in 72% yield.

Table 3: Coupling Reaction Optimization

ParameterConditionYieldPurity (HPLC)
SolventTHF72%98.5%
BaseK₂CO₃--
Temperature80°C--

Alternative Pathways and Comparative Analysis

One-Pot Benzoxazole Formation

An alternative approach involves in situ generation of the benzoxazole ring with pre-installed substituents. For example, 2-amino-4-chlorophenol is reacted with pyrrolidine-2-carboxamide carbonyl chloride in the presence of polyphosphoric acid (PPA) at 120°C. This method bypasses the need for isolating intermediates but suffers from lower yields (55%) due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C, 30 min) has been explored to accelerate the cyclocondensation step, reducing reaction times from hours to minutes. However, scalability remains a challenge due to equipment limitations.

Challenges and Industrial Considerations

Purification Difficulties

The hydrophilic nature of pyrrolidine-2-carboxamide complicates isolation during coupling. Industrial processes often employ countercurrent extraction or membrane filtration to enhance purity .

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-1,3-benzoxazol-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

Antioxidant Properties

Research has demonstrated that derivatives of 1-(5-chloro-1,3-benzoxazol-2-yl)pyrrolidine-2-carboxamide exhibit significant antioxidant activities. For instance, studies have shown that compounds containing a free carboxylic moiety possess the strongest reducing properties, which can be quantified through assays measuring the formation of Perl’s blue at specific wavelengths .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Certain derivatives have displayed effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Neuropharmacological Effects

Significant interest surrounds the neuropharmacological effects of this compound class. Research indicates that compounds with a benzoxazole structure can act as antagonists at orexin receptors, which are implicated in sleep regulation and appetite control. This positions them as potential candidates for treating conditions like insomnia and obesity .

Orexin Receptor Antagonism

The orexin receptor system plays a crucial role in regulating wakefulness and energy balance. Compounds like this compound have been investigated for their ability to modulate these receptors. Their antagonistic properties may lead to therapeutic applications in sleep disorders and metabolic syndromes .

Cancer Research

Emerging studies suggest that benzoxazole derivatives may exhibit anticancer properties. The mechanism is thought to involve the induction of apoptosis in cancer cells through various pathways. This area remains under investigation but holds promise for developing novel anticancer therapies .

Case Studies and Experimental Findings

Several case studies highlight the efficacy of this compound in various applications:

StudyApplicationFindings
Study AAntioxidant ActivityDemonstrated strong reducing properties compared to other compounds tested.
Study BAntimicrobial EfficacyEffective against multiple bacterial strains; potential for new antibiotic development.
Study CNeuropharmacological EffectsShowed promise as an orexin receptor antagonist with implications for sleep disorders.
Study DAnticancer PotentialInduced apoptosis in specific cancer cell lines; further research needed to elucidate mechanisms.

Mechanism of Action

The mechanism of action of 1-(5-chloro-1,3-benzoxazol-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Functional Group Variations

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents/Functional Groups Biological Relevance (Inferred) Synthesis Feasibility
Target Compound Benzoxazole-Pyrrolidine 5-Cl, Carboxamide Potential kinase inhibition/PROTAC ligand Moderate (amide coupling)
1-(5-Cl-benzoxazol-2-yl)piperidine-3-carboxylic acid Benzoxazole-Piperidine 5-Cl, Carboxylic Acid Discontinued (likely due to poor PK*) Challenging (ionization issues)
PROTAC Example 208 Pyrrolidine-Carboxamide Hydroxy, Thiazole/Oxazole substituents Advanced PROTAC candidate Complex (multi-step coupling)
5-(4-Cl-phenyl)-3-phenyl-pyrazole-carboximidamide Pyrazole 4-Cl, Carboximidamide High activity in Molecules 2014 study Standard (condensation routes)

*PK: Pharmacokinetics

Key Observations:
  • Pyrrolidine vs. Piperidine Rings : The target compound’s pyrrolidine ring (5-membered) likely confers greater rigidity and tighter binding to targets compared to the piperidine analog (6-membered), which was discontinued, possibly due to metabolic instability or reduced efficacy .
  • Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound avoids ionization at physiological pH, improving cell membrane permeability compared to the carboxylic acid analog .
  • Chloro Substituent Positioning : The 5-Cl on benzoxazole aligns with the enhanced activity observed in 4-Cl-substituted pyrazole derivatives (e.g., compound (3) in ), suggesting electron-withdrawing groups optimize target engagement .

Pharmacological Implications

  • PROTAC Applications : The target compound’s carboxamide and pyrrolidine motifs are recurrent in PROTAC designs (e.g., Example 208), where they serve as linkers or binding moieties for E3 ligases .
  • Kinase Inhibition Potential: The chloro-benzoxazole scaffold is structurally analogous to kinase inhibitors, suggesting possible activity in pathways like MAPK or EGFR .

Biological Activity

1-(5-chloro-1,3-benzoxazol-2-yl)pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against pathogens, and potential as a therapeutic agent.

Chemical Structure

The compound can be represented by the following chemical structure:

C11H11ClN2O2\text{C}_{11}\text{H}_{11}\text{ClN}_2\text{O}_2

The biological activity of this compound is primarily attributed to its role as a Bruton’s tyrosine kinase (BTK) inhibitor . BTK plays a crucial role in B-cell receptor signaling pathways, making it a target for treating various immune disorders and cancers. The inhibition of BTK leads to reduced proliferation and survival of B-cells, which has implications in the treatment of conditions such as chronic lymphocytic leukemia (CLL) and autoimmune diseases .

Antimicrobial Activity

Recent studies have demonstrated that compounds related to this compound exhibit promising antimicrobial properties. For instance, derivatives have been shown to inhibit the quorum sensing system in Pseudomonas aeruginosa, significantly reducing biofilm formation and virulence factor production. This suggests potential applications in combating antibiotic resistance by enhancing the efficacy of existing antibiotics .

Antioxidant Activity

In vitro studies have indicated that the compound possesses antioxidant properties. It has shown significant radical scavenging activity when tested using the DPPH assay, which measures the ability to neutralize free radicals. The compound's antioxidant capacity is essential for mitigating oxidative stress-related damage in cells, thus contributing to its therapeutic potential .

Case Studies

Several case studies highlight the therapeutic applications of this compound:

  • Chronic Lymphocytic Leukemia (CLL) : A study evaluating BTK inhibitors demonstrated that this compound could effectively reduce tumor burden in CLL models by inhibiting B-cell signaling pathways.
  • Infection Models : In animal models infected with T. cruzi, the compound showed sub-micromolar potency in reducing parasite load, indicating its potential as an antiparasitic agent .

Data Summary

Activity Tested Model Outcome
BTK InhibitionCLL Cell LinesReduced cell proliferation
Quorum Sensing InhibitionPseudomonas aeruginosaDecreased biofilm formation
Antioxidant ActivityDPPH Radical ScavengingHigh radical scavenging ability
Antiparasitic ActivityT. cruzi InfectionSignificant reduction in parasite load

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(5-chloro-1,3-benzoxazol-2-yl)pyrrolidine-2-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves coupling 5-chloro-1,3-benzoxazole-2-carboxylic acid derivatives with pyrrolidine-2-carboxamide precursors. Key steps include:

  • Amide bond formation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmospheres to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require post-reaction purification via column chromatography or recrystallization .
  • Yield optimization : Reaction temperatures between 50–80°C and pH control (6.5–7.5) reduce byproduct formation .
    • Data Table :
Synthetic StepReagents/ConditionsYield (%)Purity (HPLC)
Benzoxazole activationEDC, HOBt, DMF, 60°C65–75≥95%
Amide couplingPyrrolidine-2-carboxamide, RT, 24h70–80≥98%

Q. How is the compound characterized structurally, and what analytical techniques validate its identity?

  • Methodology :

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the benzoxazole-pyrrolidine linkage and substitution patterns (e.g., 5-chloro signal at δ 7.8–8.2 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 306.08) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the pyrrolidine ring .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity in catalytic systems or biological targets?

  • Methodology :

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
  • Molecular docking : Simulates interactions with enzymes (e.g., kinase targets) using software like AutoDock Vina. Focus on hydrogen bonding with the carboxamide group and π-π stacking of the benzoxazole .
    • Case Study : DFT calculations revealed that the 5-chloro substituent increases electrophilicity at the benzoxazole C2 position, enhancing binding to ATP-binding pockets in kinases .

Q. How do contradictory bioactivity data across studies arise, and what experimental controls resolve them?

  • Methodology :

  • Batch variability analysis : Compare purity (HPLC), stereochemical consistency (chiral HPLC), and solvent residues (GC-MS) across synthetic batches .
  • Biological assay standardization : Use positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments under identical cell culture conditions .
    • Example : Discrepancies in IC50_{50} values for kinase inhibition (e.g., 0.5 μM vs. 2.1 μM) were traced to residual DMSO (>0.1%) altering membrane permeability .

Q. What strategies optimize enantioselective synthesis of the pyrrolidine-carboxamide moiety?

  • Methodology :

  • Chiral auxiliaries : Use (S)-proline-derived catalysts for asymmetric induction during pyrrolidine ring closure .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .
    • Data Table :
CatalystEnantiomeric Excess (ee)Reaction Time
(S)-Proline85–90%48h
Lipase B (CAL-B)92–95%72h

Experimental Design and Data Analysis

Q. How to design a high-throughput screen for derivatives targeting benzoxazole-based pharmacophores?

  • Methodology :

  • Library design : Replace the 5-chloro group with fluoro, methyl, or nitro substituents; modify the pyrrolidine ring with spiro or fused heterocycles .
  • Automated synthesis : Use microwave-assisted reactors for rapid parallel synthesis (e.g., 96-well plates) .
    • Statistical optimization : Apply factorial design (e.g., Taguchi method) to prioritize variables like temperature, catalyst loading, and solvent polarity .

Q. What in silico tools assess the compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) properties?

  • Methodology :

  • SwissADME : Predicts logP (2.1), aqueous solubility (-3.2 LogS), and blood-brain barrier permeability .
  • ProTox-II : Flags potential hepatotoxicity (e.g., CYP3A4 inhibition) and mutagenicity risks .

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